molecular formula C21H28O2 B057005 4-[2-(4-Hydroxy-3,5-dimethylphenyl)pentan-2-yl]-2,6-dimethylphenol CAS No. 122419-17-4

4-[2-(4-Hydroxy-3,5-dimethylphenyl)pentan-2-yl]-2,6-dimethylphenol

Cat. No.: B057005
CAS No.: 122419-17-4
M. Wt: 312.4 g/mol
InChI Key: VODSLDFWGKAUAY-UHFFFAOYSA-N
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Description

4-[2-(4-Hydroxy-3,5-dimethylphenyl)pentan-2-yl]-2,6-dimethylphenol is an organic compound known for its complex structure and significant applications in various scientific fields. This compound features a phenolic core with multiple methyl groups and a hydroxy group, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(4-Hydroxy-3,5-dimethylphenyl)pentan-2-yl]-2,6-dimethylphenol typically involves multi-step organic reactions. One common method includes the alkylation of 4-hydroxy-3,5-dimethylphenol with 2-bromo-4-hydroxy-3,5-dimethylphenylpentane under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic processes to enhance yield and purity. Catalysts such as palladium on carbon (Pd/C) or nickel catalysts can be employed to facilitate hydrogenation steps, if necessary. The reaction conditions are optimized to ensure high efficiency and cost-effectiveness.

Types of Reactions:

    Oxidation: The hydroxy groups in the compound can undergo oxidation to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: The compound can be reduced using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield corresponding alcohols or alkanes.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic rings, allowing for the introduction of various substituents. Reagents such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃) are commonly used.

Common Reagents and Conditions:

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: NaBH₄ in methanol or ethanol.

    Substitution: Halogens in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products:

    Oxidation: Quinones or hydroxyquinones.

    Reduction: Alcohols or alkanes.

    Substitution: Halogenated or nitrated phenols.

Scientific Research Applications

4-[2-(4-Hydroxy-3,5-dimethylphenyl)pentan-2-yl]-2,6-dimethylphenol has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential antioxidant properties due to the presence of phenolic groups.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as stabilizers in plastics and resins.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological molecules. The hydroxy groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The phenolic structure allows for radical scavenging, contributing to its antioxidant properties. Molecular targets include enzymes involved in oxidative stress pathways and inflammatory responses.

Comparison with Similar Compounds

    4-Hydroxy-3,5-dimethylphenol: A simpler phenolic compound with similar antioxidant properties.

    2,6-Dimethylphenol: Another phenolic compound used in polymer production.

    4-[2-(4-Hydroxyphenyl)ethyl]-2,6-dimethylphenol: A structurally related compound with potential therapeutic applications.

Properties

IUPAC Name

4-[2-(4-hydroxy-3,5-dimethylphenyl)pentan-2-yl]-2,6-dimethylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O2/c1-7-8-21(6,17-9-13(2)19(22)14(3)10-17)18-11-15(4)20(23)16(5)12-18/h9-12,22-23H,7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VODSLDFWGKAUAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(C1=CC(=C(C(=C1)C)O)C)C2=CC(=C(C(=C2)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50384307
Record name 4,4'-(Pentane-2,2-diyl)bis(2,6-dimethylphenol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122419-17-4
Record name 4,4'-(Pentane-2,2-diyl)bis(2,6-dimethylphenol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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